molecular formula C7H7FN4 B155295 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole CAS No. 125908-10-3

5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole

Cat. No.: B155295
CAS No.: 125908-10-3
M. Wt: 166.16 g/mol
InChI Key: SVTDUSUCZADNFK-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Derivatives in Heterocyclic Chemistry

Benzimidazole is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. sci-hub.se This structural arrangement imparts a unique combination of acidic and basic properties, allowing for a variety of chemical interactions. derpharmachemica.com In medicinal chemistry, the benzimidazole nucleus is considered a "privileged scaffold" because its structure is a recurring feature in numerous bioactive compounds and natural products, such as N-ribosyldimethylbenzimidazole, which is a key component of vitamin B12.

The versatility of the benzimidazole ring allows it to serve as a structural isostere for naturally occurring nucleotides, enabling it to interact with a wide range of biological macromolecules like enzymes and protein receptors. This has led to the development of a vast number of benzimidazole derivatives with a broad spectrum of pharmacological activities. researchgate.net Research has extensively documented their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and antiprotozoal agents. derpharmachemica.comresearchgate.net

Role of the Hydrazinyl Moiety in Organic Synthesis and Functionalization

The hydrazinyl group (-NHNH2) is a highly reactive and versatile functional group in organic chemistry. Hydrazine (B178648) and its derivatives are valuable building blocks due to their ability to act as potent nucleophiles and their capacity to form nitrogen-nitrogen bonds. nih.gov This reactivity makes them crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles, pyridazines, and triazoles.

One of the most significant applications of the hydrazinyl moiety is in the formation of hydrazones. These compounds are synthesized through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. nih.gov Hydrazones themselves are not just synthetic intermediates but often exhibit significant biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral properties. nih.govnih.gov The presence of the azometine (-NHN=CH-) group in hydrazones is a key structural feature for these diverse biological profiles. nih.gov

Specific Context of 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole within Benzimidazole Research

This compound is a specific derivative that combines the privileged benzimidazole scaffold with the synthetically versatile hydrazinyl group and a fluorine atom. While detailed research specifically on this molecule is not extensively published, its significance lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

PropertyValue
CAS Number 220133-14-2
Molecular Formula C₇H₇FN₄
Molecular Weight 166.16 g/mol
Appearance Solid (predicted)

This data is compiled from common chemical databases and predictive modeling.

Synthesis: The synthesis of 2-hydrazinyl-1H-benzimidazoles, including the 5-fluoro derivative, typically follows established multi-step pathways. A common route begins with the corresponding 1,2-diaminobenzene. For the target compound, this would be 4-fluoro-1,2-phenylenediamine.

A general synthetic approach involves:

Reaction of the appropriate o-phenylenediamine (B120857) with carbon disulfide and potassium hydroxide (B78521) to form the corresponding 1H-benzimidazole-2-thiol. nih.gov

Oxidation of the thiol group, often using an oxidizing agent like potassium permanganate (B83412), to yield a benzimidazol-2-yl-sulfonic acid. nih.govresearchgate.net

Finally, refluxing the sulfonic acid intermediate with an excess of hydrazine hydrate (B1144303) displaces the sulfonic acid group to produce the desired 2-hydrazinyl-1H-benzimidazole. sci-hub.senih.govresearchgate.net

Research Context and Potential Applications: The primary value of this compound is as a precursor for creating libraries of novel compounds, particularly benzimidazole-hydrazones. By reacting it with various aldehydes and ketones, researchers can generate a wide range of derivatives to be screened for biological activity. sci-hub.senih.gov

The inclusion of a fluorine atom at the 5-position is a strategic design choice. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its incorporation into a drug candidate can significantly enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. acgpubs.orgchemimpex.com Studies on other fluorinated benzimidazoles have shown that the presence of fluorine can lead to good or enhanced antibacterial and antifungal properties. acgpubs.org

Derivatives synthesized from 2-hydrazinyl-benzimidazoles have shown promise in several therapeutic areas, as summarized in the table below.

Reported Activities of 2-Hydrazinyl-Benzimidazole Derivatives

Derivative ClassReported Biological ActivityResearch Focus
Benzimidazolyl-2-hydrazones Anthelmintic (anti-parasitic) nih.govTargeting parasites like Trichinella spiralis. sci-hub.senih.gov
Benzimidazolyl-2-hydrazones Antiproliferative / Anticancer nih.govmdpi.comInhibition of tubulin polymerization; cytotoxicity against cancer cell lines. sci-hub.senih.gov
Benzimidazolyl-2-hydrazones Anti-influenza researchgate.netDevelopment of antiviral agents.
Benzimidazole-hydrazide hybrids Kinase InhibitionPotential as targeted anticancer agents.

Given these precedents, this compound serves as a critical starting material for developing new agents in these and other therapeutic fields. Its structure combines the proven biological relevance of the benzimidazole core with the synthetic utility of the hydrazinyl group and the advantageous physicochemical properties conferred by the fluorine substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-fluoro-1H-benzimidazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN4/c8-4-1-2-5-6(3-4)11-7(10-5)12-9/h1-3H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTDUSUCZADNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Fluoro 2 Hydrazinyl 1h Benzo D Imidazole

General Synthetic Routes to Benzimidazoles

The benzimidazole (B57391) scaffold is a bicyclic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. semanticscholar.org Its synthesis is a cornerstone of heterocyclic chemistry, with several reliable methods developed over the years. thieme-connect.com

One of the most direct and widely used methods for synthesizing the benzimidazole ring system is the condensation of an o-phenylenediamine (B120857) (also known as 1,2-phenylenediamine) with a carbonyl-containing compound. semanticscholar.orgthieme-connect.comjyoungpharm.org This approach is versatile, allowing for the introduction of various substituents at the 2-position of the benzimidazole core.

The reaction can be performed with several types of carbonyl compounds:

Carboxylic Acids: The condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, acyl chlorides, or orthoesters) is a classic method. semanticscholar.orgjyoungpharm.orgrsc.org The reaction typically requires acidic conditions and often high temperatures to drive the cyclization and dehydration steps. jyoungpharm.org

Aldehydes: Reacting o-phenylenediamines with aldehydes is another straightforward approach. iosrjournals.org This reaction often proceeds under oxidative conditions, where an initial Schiff base intermediate is formed, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. nih.gov A variety of catalytic systems have been developed to facilitate this transformation under milder conditions. iosrjournals.org

The general mechanism involves the initial formation of a Schiff base by the reaction of one amino group of the diamine with the carbonyl group, followed by an intramolecular cyclization involving the second amino group, and subsequent elimination of water to form the aromatic imidazole ring. iosrjournals.org

Table 1: Examples of Catalysts in Benzimidazole Synthesis via Condensation
Catalyst/ReagentCarbonyl SourceKey FeaturesReference
Ammonium chloride (NH4Cl)Carboxylic AcidsInexpensive and commercially available catalyst. semanticscholar.org
p-Toluenesulfonic acidAldehydesAcid-catalyzed reaction under solvent-free conditions. nih.gov
FeCl3AldehydesTransition metal catalyst used in multicomponent reactions. nih.gov
Microwave IrradiationCarboxylic AcidsGreen chemistry approach, often catalyst-free, with reduced reaction times. thieme-connect.com

Beyond condensation reactions, various cyclization strategies exist to form the benzimidazole ring. These methods often involve forming one of the key C-N bonds intramolecularly.

Reductive Cyclization: This method typically starts with an ortho-substituted nitroaniline, such as 2-nitroacetanilide. The nitro group is reduced to an amino group, which then spontaneously cyclizes with the adjacent acylamino group to form the benzimidazole ring. researchgate.neteurekaselect.com This one-pot procedure can be highly efficient and tolerant of various functional groups. eurekaselect.com

Oxidative Cyclization: Anilines with a cyclic amine substituent at the ortho position can undergo oxidative cyclization to form ring-fused benzimidazoles. nih.gov Reagents like peroxy acids (e.g., peroxytrifluoroacetic acid) are used to facilitate this transformation, which is thought to proceed through an amine-N-oxide intermediate. nih.gov

Intramolecular N-Arylation: This modern approach involves the cyclization of substrates like o-haloarylamidines or other suitable precursors. nih.govorganic-chemistry.org These reactions are often catalyzed by transition metals, particularly copper, in what is known as an Ullmann condensation. nih.govrsc.org The catalyst facilitates the intramolecular formation of the N-aryl bond, closing the imidazole ring. rsc.org

Directed Synthesis of Fluoro-Substituted Benzimidazole Cores

To synthesize the specific 5-fluoro-benzimidazole core, the strategy relies on using a starting material that already contains the fluorine atom at the desired position. The most common and direct precursor is 4-fluoro-1,2-phenylenediamine .

The fluorine substituent is generally stable and unreactive under the standard conditions used for benzimidazole synthesis. Therefore, the general synthetic routes described in section 2.1 can be directly applied to this fluorinated precursor. For instance, the condensation of 4-fluoro-1,2-phenylenediamine with various carbonyl compounds will yield the corresponding 5-fluoro-1H-benzimidazole derivatives. nih.gov The presence of the electron-withdrawing fluorine group can influence the reactivity of the diamine and the properties of the resulting benzimidazole, but it does not typically interfere with the ring-forming reactions. nih.gov

A series of novel 5-fluoro-2-substituted-1H-benzimidazoles have been prepared using such directed synthesis approaches, highlighting the compatibility of the fluorine atom with these synthetic methodologies. derpharmachemica.com

Preparation of 2-Hydrazinyl-1H-benzimidazoles

The introduction of the hydrazinyl (-NHNH2) group at the 2-position is the final key step in synthesizing the target compound. This is typically achieved by a nucleophilic substitution reaction on a benzimidazole precursor having a suitable leaving group at the 2-position.

The most common reagent for introducing the hydrazinyl group is hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) . derpharmachemica.comresearchgate.netnih.gov This potent nucleophile readily displaces leaving groups at the electrophilic 2-position of the benzimidazole ring.

Several precursors can be used for this reaction:

2-Mercaptobenzimidazoles (or 2-Thiones): A widely used method involves the reaction of a 1H-benzimidazole-2-thiol with hydrazine hydrate. sci-hub.se Often, the thiol is first oxidized to a more reactive intermediate, such as a sulfonic acid derivative (1H-benzimidazol-2-yl-sulfonic acid). researchgate.netnih.govsci-hub.se This sulfonic acid is then heated under reflux with an excess of hydrazine hydrate, leading to the displacement of the sulfonic acid group and the formation of the 2-hydrazinyl-1H-benzimidazole. researchgate.netsci-hub.se

Other Precursors: Other potential precursors include 2-chlorobenzimidazoles or other 2-halo derivatives, where the halogen atom serves as the leaving group.

For the synthesis of the target compound, 5-fluoro-1H-benzimidazole-2-thiol would be a logical intermediate. This compound would be prepared first, then converted to the corresponding sulfonic acid, and finally reacted with hydrazine hydrate to yield 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole.

The synthesis of benzimidazoles, in general, has been the subject of extensive optimization to improve yields, reduce reaction times, and employ more environmentally benign conditions. nih.gov

Reaction Conditions: The reaction of precursors with hydrazine hydrate is typically conducted by refluxing the mixture in a suitable solvent, such as ethanol (B145695), for several hours. derpharmachemica.comresearchgate.net The use of an excess of hydrazine hydrate helps to drive the reaction to completion. researchgate.netnih.gov Upon cooling, the product often crystallizes from the reaction mixture. derpharmachemica.comresearchgate.net

Catalyst Utilization: While the specific reaction with hydrazine hydrate may not always require a catalyst, the preceding steps to form the benzimidazole core benefit greatly from catalysis. A wide array of catalysts have been reported for benzimidazole synthesis, including:

Lewis acids and Brønsted acids: (e.g., Er(OTf)3, p-toluenesulfonic acid). nih.govnih.gov

Metal catalysts: Copper(I) and Copper(II) oxides, Iron(III) complexes, and various metal nanoparticles (e.g., Fe3O4, MnO2). nih.govnih.govorganic-chemistry.orgrsc.org

Green Catalysts: Environmentally friendly options like acidic ionic liquids or heterogeneous catalysts that can be easily recovered and reused. rsc.org

Table 2: Summary of Synthetic Steps for 2-Hydrazinyl-1H-benzimidazoles
StepPrecursorReagentTypical ConditionsProductReference
11H-Benzimidazole-2-thiolKMnO4 / NaOH(aq)Oxidation1H-Benzimidazol-2-yl-sulfonic acid researchgate.netnih.govsci-hub.se
21H-Benzimidazol-2-yl-sulfonic acidHydrazine hydrate (excess)Reflux in Ethanol, 3-6 hours2-Hydrazinyl-1H-benzimidazole derpharmachemica.comresearchgate.netsci-hub.se

Multistep Synthetic Sequences for Target Compound Derivatization

The derivatization of the core this compound structure is crucial for developing new chemical entities with potentially enhanced biological activities. Multistep synthetic sequences are often employed to introduce various functional groups and build more complex molecules. A common strategy involves the reaction of the hydrazinyl group with carbonyl compounds to form hydrazones, which are a versatile class of derivatives.

One established pathway for creating such derivatives begins with a substituted o-phenylenediamine, in this case, 4-fluoro-1,2-diaminobenzene. The synthesis proceeds through several key intermediates to yield the desired 2-hydrazinyl benzimidazole scaffold, which is then further modified.

A representative synthetic scheme is the formation of 1H-benzimidazole-2-yl hydrazone derivatives. nih.govresearchgate.net This process typically involves the following steps:

Formation of a Benzimidazole-2-thiol: The synthesis often starts by reacting the corresponding o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide (B78521). nih.govresearchgate.net

Oxidation to a Sulfonic Acid: The resulting 2-thiol is then oxidized to a 1H-benzimidazol-2-yl-sulfonic acid using an oxidizing agent such as potassium permanganate (B83412) in an alkaline solution. nih.govresearchgate.net

Hydrazinolysis: The sulfonic acid intermediate is subsequently converted to the 2-hydrazinyl-1H-benzimidazole by refluxing it with an excess of hydrazine hydrate. nih.govresearchgate.net

Condensation to Form Hydrazones: The target 2-hydrazinyl-1H-benzimidazole is then condensed with various aldehydes or ketones. This reaction is typically carried out in a suitable solvent like ethanol to yield the final hydrazone derivatives. nih.gov

This multistep approach allows for the introduction of a wide array of substituents on the aldehyde or ketone, leading to a diverse library of derivatives. For instance, reacting this compound with different substituted benzaldehydes would yield a series of N-benzylidene-2-(5-fluoro-1H-benzo[d]imidazol-2-yl)hydrazines.

Another synthetic strategy for derivatization involves the nucleophilic substitution of a leaving group at the 2-position of the benzimidazole ring with a substituted hydrazine. For example, 2-(halogenated alkyl)-1H-benzo[d]imidazoles can serve as intermediates that react with various substituted phenylhydrazines to create more complex fused heterocyclic systems. mdpi.com

The following table summarizes a typical reaction sequence for the derivatization of a 2-hydrazinyl-1H-benzimidazole.

StepReactantsReagents/ConditionsIntermediate/Product
14-Fluoro-o-phenylenediamine, Carbon disulfideKOH, Ethanol/Water, Reflux5-Fluoro-1H-benzo[d]imidazole-2-thiol
25-Fluoro-1H-benzo[d]imidazole-2-thiolKMnO4, NaOH, Water5-Fluoro-1H-benzo[d]imidazol-2-yl-sulfonic acid
35-Fluoro-1H-benzo[d]imidazol-2-yl-sulfonic acidHydrazine hydrate, RefluxThis compound
4This compound, Aromatic AldehydeEthanol, RefluxN'-(Arylmethylene)-5-fluoro-1H-benzo[d]imidazol-2-yl-hydrazide (Hydrazone derivative)

Green Chemistry Considerations in Benzimidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzimidazoles to minimize environmental impact and improve efficiency. chemmethod.com Conventional synthesis methods often require harsh conditions, hazardous solvents, and long reaction times, leading to significant waste and high costs. chemmethod.com Green chemistry approaches aim to address these issues by utilizing more environmentally benign reagents and conditions.

Key green chemistry strategies applicable to the synthesis of the this compound core and its derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, ethanol, or ionic liquids is a primary focus. mdpi.com Water is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Catalysis: The use of catalysts, especially recyclable ones, can significantly improve reaction efficiency and reduce waste. Nano-catalysts, such as zinc oxide nanoparticles (ZnO-NPs), have been shown to be effective in the synthesis of 2-substituted benzimidazoles. nih.gov These catalysts can offer high yields in shorter reaction times and can often be recovered and reused. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool in green chemistry that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. mdpi.com

Bio-catalysts: The use of natural, biodegradable catalysts is another promising green approach. For example, citric acid from lemon juice has been successfully used as a bio-catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net

The table below outlines a comparison between conventional and green synthetic approaches for benzimidazole synthesis.

FeatureConventional MethodsGreen Chemistry Approaches
Solvents Often rely on hazardous organic solvents.Emphasize the use of water, ethanol, or ionic liquids. mdpi.com
Catalysts May use stoichiometric amounts of harsh acids.Employ recyclable catalysts like ZnO nanoparticles. nih.gov
Energy Source Typically involves prolonged conventional heating.Utilizes energy-efficient methods like microwave irradiation. mdpi.com
Reaction Time Can be lengthy, often requiring several hours.Significantly shorter, often in the range of minutes. nih.gov
Yield Variable, can be moderate.Often results in higher product yields. nih.gov
Work-up Can be complex and generate significant waste.Tends to be simpler with easier product isolation.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally friendly.

Chemical Reactivity and Transformations of 5 Fluoro 2 Hydrazinyl 1h Benzo D Imidazole

Reactivity of the Hydrazinyl Functional Group

The presence of the lone pair of electrons on the terminal nitrogen atom of the hydrazinyl moiety makes it a potent nucleophile, readily reacting with electrophilic species. This reactivity is the foundation for the synthesis of a wide array of derivatives.

The reaction of 2-hydrazinyl-1H-benzo[d]imidazoles with aldehydes and ketones in an appropriate solvent, often with acid catalysis, readily forms the corresponding hydrazones. This condensation reaction involves the nucleophilic attack of the terminal amino group of the hydrazinyl moiety on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

While specific studies on 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole are not extensively documented in readily available literature, the reactivity is analogous to that of the parent 2-hydrazinobenzimidazole. nih.govnih.govresearchgate.net For instance, the condensation of 1H-benzimidazole-2-yl-hydrazine with various substituted benzaldehydes proceeds efficiently in ethanol (B145695) to yield the corresponding 1H-benzimidazole-2-yl hydrazones. nih.gov The reaction is generally carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a few drops of a catalytic acid such as acetic acid or citric acid to facilitate the dehydration step. nih.govcumhuriyet.edu.tr

The general reaction scheme is as follows:

Scheme 1: General synthesis of hydrazones from 2-hydrazinyl-1H-benzo[d]imidazole derivatives.

The reaction conditions are typically mild, and the products can be isolated in good to excellent yields. nih.gov A variety of aromatic and heterocyclic aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives.

Table 1: Examples of Hydrazone Synthesis from 2-Hydrazinobenzimidazole Derivatives and Carbonyl Compounds

EntryHydrazinylbenzimidazole DerivativeCarbonyl CompoundProductReference
11H-Benzimidazole-2-yl-hydrazineHydroxy- and methoxy-benzaldehydes1H-Benzimidazole-2-yl hydrazones nih.gov
22-HydrazinobenzimidazoleVarious aldehydes or ketonesHydrazonobenzimidazoles nih.gov
31H-Benzimidazole-2-yl-hydrazineFluoro-, hydroxy-, and methoxy-substituted benzaldehydesBenzimidazolyl-2-hydrazones researchgate.net

The hydrazinyl group in this compound serves as a key building block for the synthesis of various fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of stable five- or six-membered rings fused to the benzimidazole (B57391) core.

The reaction of 2-hydrazinylbenzimidazoles with reagents containing a single carbon atom that can undergo cyclization is a common method for the synthesis of 1,2,4-triazolo[4,3-a]benzimidazoles. For example, refluxing 2-hydrazinylbenzimidazole with formic acid or triethyl orthoformate can yield the corresponding triazolo[4,3-a]benzimidazole. While direct literature on the 5-fluoro derivative is sparse, this reactivity is a well-established transformation for this class of compounds.

The synthesis of pyrazole (B372694) derivatives attached to the benzimidazole core can be achieved through various synthetic strategies. A common approach involves the cyclocondensation of a benzimidazole precursor containing a 1,3-dicarbonyl equivalent with a hydrazine (B178648) source. In the context of this compound, it can react with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, to form pyrazole rings. This reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. derpharmachemica.com

An analogous reaction is the synthesis of benzimidazole-pyrazole hybrids from 2-acetylbenzimidazole (B97921) chalcones with phenylhydrazine. nih.gov This highlights the general utility of hydrazine derivatives in constructing pyrazole rings fused or linked to a benzimidazole scaffold.

Table 2: Illustrative Synthesis of Benzimidazole-Pyrazole Hybrids

Benzimidazole PrecursorReagentResulting HeterocycleReference
2-Acetylbenzimidazole chalconesIsoniazid(3-(1H-benzo[d]imidazol-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones nih.gov
Benzimidazolyl chalconeHydrazine hydrate (B1144303)2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazoles nih.gov

The reaction of this compound with isothiocyanates provides a direct route to the corresponding thiosemicarbazide (B42300) derivatives. The nucleophilic nitrogen of the hydrazinyl group attacks the electrophilic carbon of the isothiocyanate. This reaction is generally carried out in a suitable solvent like ethanol or methanol. nih.govmdpi.com

These resulting thiosemicarbazides are versatile intermediates for the synthesis of other heterocyclic systems, notably 1,3,4-oxadiazoles. Cyclization of thiosemicarbazides to oxadiazoles (B1248032) can be achieved under various oxidative conditions. Reagents such as potassium iodate (B108269) in water can effect this transformation. researchgate.net The general pathway involves the formation of a 2-amino-1,3,4-oxadiazole derivative.

Scheme 2: General synthesis of thiosemicarbazides and their cyclization to oxadiazoles.

The hydrazinyl group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. For instance, treatment with acetic anhydride (B1165640) would yield the corresponding acetylated derivative, while reaction with benzoyl chloride would result in the benzoylated product. These reactions typically proceed at room temperature or with gentle heating in the presence of a base to neutralize the acid byproduct. This acylation can occur at one or both nitrogen atoms of the hydrazinyl group, depending on the reaction conditions and the stoichiometry of the acylating agent.

Other Derivatization Strategies of the Hydrazinyl Moiety

The hydrazinyl group at the C2 position of the benzimidazole ring is a versatile functional group that serves as a key site for various derivatization reactions. Its nucleophilic nature allows it to react with a wide array of electrophiles, leading to the formation of diverse molecular architectures, including hydrazones and new heterocyclic rings fused to the benzimidazole system.

Common derivatization strategies involving the hydrazinyl moiety of analogous 2-hydrazinylbenzimidazoles include:

Condensation Reactions: The most frequent transformation is the condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction typically proceeds by refluxing the hydrazinylbenzimidazole with the carbonyl compound in a solvent like ethanol. These hydrazones are often stable, crystalline solids and serve as intermediates for further synthesis or as final products for biological evaluation.

Cyclization with β-Diketones: Reaction with β-dicarbonyl compounds, such as acetylacetone, provides a straightforward route to pyrazole derivatives. In this reaction, the hydrazinyl group undergoes a condensation-cyclization sequence to form a five-membered pyrazole ring attached to the C2 position of the benzimidazole core.

Formation of Fused Heterocycles: The hydrazinyl group can also be utilized to construct fused heterocyclic systems. For instance, reaction with sodium azide (B81097) in dimethylformamide can lead to the formation of a tetrazole ring fused to the imidazole (B134444) part of the benzimidazole, creating a nih.govnih.govlatech.edutriazolo[4,3-a]benzimidazole structure. Similarly, intramolecular cyclization or reactions with reagents like carbon disulfide can yield fused triazole systems. nih.gov

These transformations highlight the utility of the hydrazinyl group as a synthetic handle for creating complex benzimidazole derivatives.

Table 1: Derivatization Reactions of the 2-Hydrazinyl Moiety in Benzimidazoles
Reactant/Reagent ClassReaction ConditionsProduct TypeReference
Aromatic AldehydesEthanol, RefluxBenzimidazol-2-yl Hydrazone nih.gov
Acetylacetone (β-Diketone)Ethanol, Reflux2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole nih.gov
Phenyl isothiocyanateRefluxN-phenyl-2-(1H-benzo[d]imidazol-2-yl)hydrazine-1-carbothioamide nih.gov
Sodium Azide / DMFReflux nih.govnih.govlatech.eduTriazolo[4,3-a]benzimidazole nih.gov

Reactivity of the Benzimidazole Core

The reactivity of the 5-fluoro-1H-benzo[d]imidazole core is governed by the electronic properties of both the fused benzene (B151609) and imidazole rings, significantly modulated by the fluorine substituent.

Electrophilic and Nucleophilic Substitutions on the Ring System

The benzimidazole ring system is generally susceptible to electrophilic attack due to its electron-rich nature. nih.gov However, the position of substitution is directed by the existing substituents. In this compound, electrophilic aromatic substitution (EAS) will occur on the benzene portion of the core. The directing effects of the fluorine atom at C5 and the fused imidazole ring must be considered.

Typical Electrophilic Substitution Reactions:

Nitration: Can be achieved using a mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride. semanticscholar.orgrsc.org On the 5-fluorobenzimidazole core, nitration is expected to yield 5-fluoro-4-nitro- and 5-fluoro-6-nitro-benzimidazole derivatives.

Halogenation: Bromination of benzimidazole in an aqueous solution has been studied, indicating that the benzene ring is the site of reaction. rsc.org For the 5-fluoro derivative, halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) would also be directed to the C4 and C6 positions. youtube.com

Nucleophilic aromatic substitution (NAS) on the benzimidazole core is generally difficult due to the electron-rich nature of the ring system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. latech.edu

Influence of Fluoro-Substitution on Electronic Properties and Reactivity

The fluorine atom at the C5 position has a profound impact on the electronic environment and chemical reactivity of the benzimidazole core. This influence stems from the dual electronic nature of fluorine as a substituent on an aromatic ring.

Effect on Acidity (pKa): The strong electron-withdrawing nature of the fluorine atom stabilizes the conjugate base of the benzimidazole, making the N-H proton more acidic. Therefore, 5-fluorobenzimidazole is expected to have a lower pKa value (i.e., be a stronger acid) than unsubstituted benzimidazole. The determination of pKa values for benzimidazole derivatives is crucial for understanding their physiological behavior and interaction with biological targets. nih.govresearchgate.net

The table below summarizes the expected influence of the 5-fluoro substituent.

Table 2: Influence of 5-Fluoro Substitution on Benzimidazole Properties
PropertyUnsubstituted Benzimidazole5-Fluoro-1H-benzo[d]imidazoleReason for Change
Reactivity in EASBaselineDecreased (Deactivated)Strong -I effect of fluorine outweighs +R effect. libretexts.org
Directing Effect in EASSubstitution at C4/C7 and C5/C6Ortho-, Para-Directing (to C4, C6)+R effect of fluorine increases electron density at ortho/para positions. csbsju.edu
Acidity (pKa of N-H)~5.6 (for protonated form)Lower (More Acidic)-I effect of fluorine stabilizes the conjugate base. nih.gov

Spectroscopic and Structural Elucidation of 5 Fluoro 2 Hydrazinyl 1h Benzo D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement, connectivity, and dynamic behavior of 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole in solution.

¹H and ¹³C NMR are fundamental techniques for confirming the molecular structure. The spectra provide information on the number and type of hydrogen and carbon atoms, their chemical environment, and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) ring and the protons of the hydrazinyl and amine groups. The fluorine atom at the C5 position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons. Specifically, the proton at C4 (H-4) would appear as a doublet of doublets due to coupling with H-6 and the fluorine atom. H-6 and H-7 will also show characteristic couplings. The protons on the hydrazinyl group (-NHNH₂) and the imidazole (B134444) ring (-NH) are expected to be exchangeable and may appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms of the benzene (B151609) ring will appear in the aromatic region (typically 100-150 ppm). The C-F bond will cause a significant downfield shift for C5 and introduce characteristic C-F coupling constants, which are invaluable for unambiguous assignment. The C2 carbon, attached to the hydrazinyl group, is expected to resonate at a lower field compared to the other aromatic carbons due to its connection to two nitrogen atoms. In solvents like DMSO-d₆, which slow down proton exchange, it is often possible to observe distinct signals for C4/C7 and C5/C6, confirming the asymmetry of the molecule. researchgate.net

The following tables present predicted ¹H and ¹³C NMR chemical shift values for this compound, based on data from structurally related compounds. nih.govmdpi.com

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 ~7.3 - 7.5 dd J(H-F) ≈ 9-10 Hz, J(H-H) ≈ 2-3 Hz
H-6 ~6.9 - 7.1 ddd J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz, J(H-H) ≈ 2-3 Hz
H-7 ~7.2 - 7.4 dd J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz
NH (imidazole) ~12.0 - 12.5 br s -
NH (hydrazine) ~4.5 - 5.0 br s -

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to F) Coupling Constant (J, Hz)
C2 ~155 - 158 s -
C4 ~100 - 105 d J(C-F) ≈ 25-30 Hz
C5 ~158 - 162 d J(C-F) ≈ 240-250 Hz
C6 ~110 - 115 d J(C-F) ≈ 8-10 Hz
C7 ~112 - 118 d J(C-F) ≈ 4-5 Hz
C3a ~130 - 135 s -

The 2-hydrazinyl substituted benzimidazole system can exist in two potential prototropic tautomeric forms: the amino form (this compound) and the imino form (5-Fluoro-2-hydrazono-2,3-dihydro-1H-benzo[d]imidazole).

These tautomers can be distinguished using ¹⁵N NMR spectroscopy due to the different chemical environments of the nitrogen atoms. Studies on similar systems, such as 2-hydrazino-benzimidazole, have shown that these compounds exist predominantly in the more stable amino tautomer form in solution. rsc.org The ¹⁵N NMR spectrum would be expected to show distinct signals for the two imidazole nitrogens and the two hydrazinyl nitrogens, with chemical shifts characteristic of the amino configuration.

Dynamic processes, such as the prototropic tautomerism between the N1 and N3 positions of the benzimidazole ring, can be investigated using variable-temperature (VT) NMR. researchgate.net At room temperature, if the proton exchange is rapid on the NMR timescale, the signals for symmetrically related carbons (e.g., C4 and C7) may appear averaged or broadened. nih.gov

By lowering the temperature of the NMR experiment, this exchange process can be slowed down. beilstein-journals.orgencyclopedia.pub If the exchange rate becomes slow enough, separate, sharp signals for each distinct carbon and proton in the fixed tautomer can be resolved. researchgate.net Such an experiment would allow for the determination of the energy barrier for the tautomeric interchange and confirm the static structure at low temperatures. researchgate.netuned.es

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally confirming the elemental formula of a newly synthesized compound. It measures the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of a single, unambiguous elemental formula.

For this compound, the molecular formula is C₇H₇FN₄. The theoretical exact mass of its monoisotopic molecular ion ([M+H]⁺) can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. researchgate.net

HRMS Data for C₇H₇FN₄

Parameter Value
Molecular Formula C₇H₇FN₄
Ion Formula [C₇H₈FN₄]⁺

An experimentally observed mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help elucidate the molecule's structure. chemguide.co.uk

For this compound, the fragmentation is expected to be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:

Loss of NH₂: Cleavage of the N-N bond to lose an amino radical (•NH₂), resulting in a stable benzimidazolyl-imino cation.

Loss of N₂H₃: Loss of a hydrazinyl radical (•N₂H₃) to yield a 5-fluorobenzimidazolium cation.

Ring Fragmentation: Subsequent fragmentation of the benzimidazole ring system, which may involve the loss of HCN or other small neutral molecules, characteristic of heterocyclic aromatic compounds.

Analyzing these fragmentation patterns helps to piece together the structural components of the molecule, complementing the data obtained from NMR spectroscopy. youtube.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectra or tabulated vibrational frequency data for this compound are available in the reviewed literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients for this compound, have not been reported.

X-ray Diffraction (XRD) Studies for Solid-State Conformation and Hydrogen Bonding

There are no published single-crystal X-ray diffraction studies for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, solid-state conformation, and intermolecular hydrogen bonding patterns remains undetermined.

Until researchers synthesize and characterize this specific compound and publish their findings, a detailed and scientifically accurate article based on the requested outline cannot be generated.

Despite a comprehensive search for computational and mechanistic modeling studies focusing specifically on the chemical compound This compound , publicly available scientific literature containing the specific data required for the requested article outline could not be located.

Detailed research findings and data tables for Density Functional Theory (DFT) studies, including electronic structure analysis (HOMO-LUMO), reaction mechanism predictions, and spectroscopic parameter predictions, are not available for this exact molecule. Similarly, information regarding semi-empirical level calculations and molecular modeling or simulations specifically for this compound is absent from the surveyed scientific databases and publications.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this specific compound. General information on related benzimidazole derivatives exists, but providing that would fall outside the strict scope of the request.

Computational Chemistry and Mechanistic Modeling of 5 Fluoro 2 Hydrazinyl 1h Benzo D Imidazole

Molecular Modeling and Simulations

Molecular Docking for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole derivative, within the active site of a target protein.

The primary goal of molecular docking is to identify the most likely binding conformation, or "pose," of a ligand and to estimate the strength of the interaction, often expressed as a docking score or binding energy. Studies on various benzimidazole (B57391) derivatives have utilized this method to explore their therapeutic potential. For instance, docking studies have been performed on novel benzimidazole compounds against targets like topoisomerase II and DNA gyrase subunit B to support antibacterial activity. researchgate.net Similarly, imidazole (B134444) derivatives have been docked against the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase to investigate their antimicrobial properties, with studies revealing good binding energies toward the target protein. arabjchem.org

The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating the interaction energy for each pose. These interactions are typically a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. Molecular docking has been instrumental in supporting experimental findings for benzimidazole derivatives targeting α-glucosidase, an enzyme relevant to diabetes. nih.gov In silico studies of hybrid benzimidazole-isatin compounds have shown docking scores ranging from -6.6 to -8.4 kcal/mol, indicating potentially favorable binding. researchgate.net Research on benzimidazole-urea analogs targeting human pancreatic α-amylase (HPA) identified compounds with potent inhibitory activities and binding energies as low as -11.2 kcal/mol. nih.gov

The insights gained from these docking studies are crucial for understanding the structure-activity relationship (SAR), where specific structural features of the ligand are correlated with its biological activity. For example, the presence and position of electronegative groups on the benzimidazole ring can significantly influence binding affinity and antibacterial activity. researchgate.net

Table 1: Examples of Molecular Docking Studies on Benzimidazole Derivatives
Derivative ClassTarget ProteinDocking Score / Binding EnergyKey Interactions NotedReference
Benzimidazole-Isatin HybridsBacterial Protein-6.6 to -8.4 kcal/molInteractions with key amino acid residues researchgate.net
Benzimidazole-Urea AnalogsHuman Pancreatic α-Amylase (5E0F)-8.0 to -11.2 kcal/molOccupation of suitable positions at the binding center nih.gov
1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans4URO ReceptorUp to -8.0 kcal/molStable ligand-receptor interaction nih.gov
Imidazole Derivativesl-glutamine: d-fructose-6-phosphate amidotransferase-6.91 to -8.01 kJ/molGood binding energy toward the target protein arabjchem.org

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique is crucial for assessing the stability of the binding pose predicted by docking and for gaining a deeper understanding of the interactions at an atomic level.

MD simulations are performed on the ligand-protein complex obtained from docking. The system is placed in a simulated physiological environment (typically a box of water molecules and ions), and the trajectory of the atoms is calculated over a specific period, often in the nanosecond range. semanticscholar.org These simulations can validate the stability of the ligand within the binding pocket. For instance, MD simulations have been used to study 1H-benzo[d]imidazole-5-carboxamide derivatives as potential antiviral agents, helping to understand the structure-activity relationship and explore the binding mode to the target. ekb.eg

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and areas that interact with the ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation. A consistent presence of hydrogen bonds is a strong indicator of a stable interaction. nih.gov

Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis can be applied to MD trajectories to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov One study on benzoxazole (B165842) derivatives reported a maximum free binding energy of -58.831 kJ/mol for a promising compound, confirming a stable interaction. nih.gov

Table 2: Application of Molecular Dynamics Simulations in Benzimidazole-Related Studies
Compound ClassPurpose of SimulationSimulation TimeKey Findings/AnalysesReference
1H-benzo[d]imidazole-5-carboxamidesInvestigate binding mode and SARNot specifiedHelped explore the potential target and binding interactions for antiviral activity ekb.eg
Benzimidazole-Thiadiazole DerivativesInvestigate stability of ligand-CYP51 complex100 nsAssessed the stability of the docked compounds in the active site semanticscholar.org
Benzo[d]oxazole-formazan DerivativesConfirm stability of ligand-receptor complexNot specifiedMD data reflected stable interaction; MM/PBSA analysis yielded binding free energy nih.gov
Benzo[d]imidazole-triazole HybridsEvaluate stability of ligand-α-glucosidase complexNot specifiedAnalysis of hydrogen bond numbers over time to confirm a strong complex nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a class of compounds like benzimidazole derivatives, QSAR models can predict the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts towards the most promising candidates.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties, and topological features.

Statistical methods, such as multiple linear regression, are then used to build an equation that relates the descriptors to the biological activity. The predictive power of the resulting model is rigorously validated using techniques like cross-validation. Studies on benzimidazole derivatives have successfully employed QSAR to understand the structural requirements for their biological activities. For example, 3D-QSAR models have been generated to explore which molecular properties have the highest influence on the antioxidative activity of N-substituted benzimidazole derived carboxamides. nih.gov Another study on pyrimidin-2-(5H)-thione derivatives found significant correlations between antibacterial activity and physicochemical parameters like the polarizability parameter (MR). researchgate.net

The output of a QSAR model provides valuable information on which structural modifications are likely to enhance or diminish the desired biological effect. This allows medicinal chemists to rationally design new derivatives of a lead compound, such as this compound, to optimize its therapeutic properties.

Table 3: QSAR Modeling of Benzimidazole Derivatives
Compound SeriesBiological Activity StudiedModeling ApproachKey FindingsReference
N-substituted benzimidazole derived carboxamidesAntioxidative activity3D-QSARGenerated models to explore molecular properties with the highest influence on activity. nih.gov
5-[2-(2-methylprop1-enyl)-1H benzimidazol-1yl]-4,6-diphenyl-pyrimidin-2-(5H)-thione derivativesAntibacterial activityMultiple regression and cross-validationFound a significant correlation between activity and the polarizability parameter (MR). researchgate.net

Tautomerism Studies in Hydrazinyl Benzimidazoles

Prototropic Tautomerism in the Benzimidazole (B57391) Ring System

The N-unsubstituted benzimidazole ring is characterized by prototropic tautomerism, a process involving the migration of a proton between the N1 and N3 atoms of the imidazole (B134444) ring. beilstein-journals.orgencyclopedia.pub This rapid, degenerate tautomerism results in a time-averaged structure in solution, which can complicate NMR spectral analysis. beilstein-journals.org In such cases, pairs of carbon atoms (C4/C7 and C5/C6) and the bridgehead carbons (C3a/C7a) become chemically equivalent, leading to fewer signals than would be expected for a single, static tautomer. beilstein-journals.org

Computational studies have identified several possible prototropic tautomers of the core benzimidazole structure. The 1H-benzimidazole form is overwhelmingly the most stable, with other forms being significantly higher in energy. nih.gov The relative energies, calculated at the B97-1/def2-TZVP level of theory, highlight the energetic favorability of the aromatic 1H-tautomer. nih.gov

Tautomer NameRelative Electronic Energy (ΔE) (kJ mol⁻¹)Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹)
1H-Benzimidazole0.00.0
4H-Benzimidazole131.5134.1
6H-Benzimidazole132.8135.2
2H-Benzimidazole215.1215.1
5H-Benzimidazole250.7253.2
(Data sourced from computational studies on benzimidazole tautomers. nih.gov)

The presence of a substituent at the C2 position, such as the hydrazinyl group, can influence the position of this equilibrium, although the fundamental process of proton transfer between N1 and N3 remains a key characteristic of the system.

Keto-Enol and Amino-Imino Tautomerism of the Hydrazine (B178648) Moiety

The exocyclic hydrazinyl group introduces additional layers of tautomeric complexity, primarily through keto-enol and amino-imino type equilibria. For hydrazone derivatives, which are structurally related to hydrazinyl compounds, the equilibrium between azoenol and ketohydrazone forms is well-documented. bas.bg The ketohydrazone tautomer is often found to be predominant in both solution and the solid state. bas.bg

Similarly, the hydrazinyl substituent can exist in equilibrium between an amino form (-NH-NH2) and an imino form (=N-NH3), a type of imine-enamine tautomerism. Theoretical studies on related systems like 4-hydrazinoquinazolines have shown that the amino form is predominantly favored. dnu.dp.ua The hydrazone structural moiety, -CH=N-NH-C=O-, which is analogous to the environment in some hydrazinyl derivatives, demonstrates the potential for these tautomeric forms to exist and influence the molecule's coordination chemistry. researchgate.net The reaction of hydrazine with activated enol ethers can lead to the formation of pyrazoles that exhibit distinct amino-imino tautomerism. beilstein-journals.org

These equilibria are critical as they can alter the molecule's hydrogen bonding capabilities, planarity, and electronic properties. The intramolecular proton transfer leading to enol-imine/keto-amine tautomerism is a significant factor in determining the chemical behavior of related Schiff base compounds. nih.gov

Solvent Effects on Tautomeric Equilibria

The equilibrium between different tautomers is highly sensitive to the surrounding environment, particularly the solvent. nih.gov Solvent polarity and hydrogen-bonding capability can dramatically influence the tautomerization process. nih.gov For instance, in studies of hydroxynaphthylbenzimidazoles, a solvent-modulated tautomeric equilibrium was observed. nih.gov Apolar solvents favored a single syn form, whereas more polar and protic solvents like ethanol (B145695), ethylene (B1197577) glycol, and glycerol (B35011) established an equilibrium between syn and anti normal forms and a tautomeric form where the proton had transferred to the benzimidazole nitrogen. nih.gov

Theoretical evaluations on 2-(2'-hydroxyphenyl)benzimidazole confirmed that polar solvents stabilize the trans-enol and keto forms, leading to a tautomeric equilibrium with the cis-enol conformer, which is the sole species in apolar solvents. capes.gov.br In the context of the benzimidazole ring's prototropic tautomerism, certain solvents are known to slow the rate of proton exchange. The use of highly pure deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or hexamethylphosphoramide-d₁₈ can slow the interconversion rate sufficiently to allow for the observation of distinct NMR signals for the individual tautomers. beilstein-journals.orgencyclopedia.pub This effect is attributed to the solvent's ability to disrupt the intermolecular hydrogen bond networks that facilitate rapid proton transfer. encyclopedia.pubnih.gov

Spectroscopic and Computational Approaches to Tautomerism Elucidation

A combination of spectroscopic techniques and computational modeling is essential for the comprehensive study of tautomerism in hydrazinyl benzimidazoles.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for investigating tautomeric equilibria. encyclopedia.pubnih.gov Techniques like ¹H, ¹³C, and ¹⁵N NMR provide detailed structural information. beilstein-journals.org In cases of rapid exchange, the observed chemical shifts are a weighted average of the contributing tautomers. nih.gov By lowering the temperature or using specific solvents to slow the exchange, it is possible to resolve signals for individual tautomers. encyclopedia.pub For example, ¹³C NMR chemical shifts of C4 and C7 in the benzimidazole ring are particularly sensitive to the position of the N-H proton and can be used to estimate the tautomeric ratio in solution. nih.gov

Vibrational Spectroscopy (IR): Infrared spectroscopy can distinguish between tautomers by identifying characteristic vibrational modes. For example, the presence of C=O (keto) versus O-H (enol) stretching frequencies or N-H versus C=N vibrations can confirm the dominant form. bas.bgdnu.dp.ua

UV-Vis Spectroscopy: The electronic absorption spectra of tautomers often differ significantly. Changes in the absorption maximum (λₘₐₓ) with solvent polarity can provide insights into the tautomeric equilibrium in the ground state. nih.govbohrium.com

Mass Spectrometry: Fragmentation patterns in mass spectra can sometimes offer clues about the gas-phase tautomeric preference, as different tautomers may exhibit distinct cleavage pathways. bas.bg

Computational Approaches:

Density Functional Theory (DFT) and Ab Initio Methods: Quantum mechanical calculations are invaluable for elucidating tautomeric systems. dnu.dp.uabohrium.com Methods like DFT (e.g., B3LYP) and MP2 are used to calculate the geometries, relative energies, and thermodynamic parameters of all possible tautomers in the gas phase and in solution (using continuum models like PCM). beilstein-journals.orgdnu.dp.ua These calculations help identify the most stable tautomers and the energy barriers for their interconversion. dnu.dp.ua

GIAO Calculations: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate theoretical NMR chemical shifts. beilstein-journals.org By comparing the calculated shifts for each potential tautomer with experimental data, an unambiguous assignment of the observed spectra to the correct tautomeric form can be achieved. beilstein-journals.org

These combined approaches provide a powerful framework for understanding the complex tautomeric equilibria in molecules like 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole.

Structure Activity Relationships Sar for 5 Fluoro 2 Hydrazinyl 1h Benzo D Imidazole Derivatives

Influence of Fluoro-Substitution Position on Biological Activity

The presence and position of a fluorine atom on the benzimidazole (B57391) scaffold are significant determinants of a molecule's biological activity. Fluorine's high electronegativity and ability to form strong bonds can alter the electronic properties, lipophilicity, and metabolic stability of a compound, thereby enhancing its interaction with biological targets. nih.gov

Research on fluorinated benzimidazoles demonstrates that substitution with fluorine often leads to improved antimicrobial and antiproliferative activities compared to non-fluorinated analogues. acgpubs.orgacgpubs.org For instance, studies on 2-(fluorophenyl)-1H-benzimidazole derivatives showed that the presence of a fluorine atom on the phenyl side chain was a key factor influencing their inhibitory potential. acgpubs.org

The position of the fluorine atom is crucial. In one study on antimicrobial agents, compounds with a meta-fluoro substitution on a phenyl ring attached to the benzimidazole core (e.g., 2-(m-fluorophenyl)-benzimidazole derivatives) displayed high activity against Gram-negative bacteria and potent effects against B. subtilis. acgpubs.org In contrast, moving the fluoro group to the ortho- or para-positions resulted in lower antibacterial activity. acgpubs.org For antiproliferative activity, however, derivatives with a para-fluoro substitution on the phenyl ring proved to be the most potent against several human cancer cell lines. acgpubs.org

Substitution directly on the benzimidazole core also shows position-dependent effects. The introduction of a strong electron-withdrawing atom like fluorine at the C-5 or C-6 position has been shown to enhance cytotoxic activity against specific cancer cell lines. nih.govrsc.org Conversely, placing electron-withdrawing groups at the C-4 and C-5 positions can sometimes decrease activity, highlighting the complexity of these interactions. rsc.org

Compound SeriesFluoro PositionObserved Biological ActivityReference
2-(Fluorophenyl)-benzimidazolesmeta- (on phenyl ring)High activity against Gram-negative bacteria acgpubs.org
2-(Fluorophenyl)-benzimidazolespara- (on phenyl ring)Potent antiproliferative activity acgpubs.org
Benzothiazoles (related core)6-positionImproved cytotoxicity nih.gov
Benzimidazoles4,5,6-trifluoroSignificant selective antiviral activity researchgate.net

Impact of Hydrazinyl and its Derived Moieties on Activity Profiles

The 2-hydrazinyl group is a versatile functional group that serves as a key building block for creating a wide range of derivatives, most notably hydrazones. The combination of the benzimidazole nucleus with a hydrazone moiety often results in compounds with significant biological activities, including antiproliferative, antimicrobial, and anthelmintic properties. nih.govnih.govresearchgate.net

The biological activity of these benzimidazole-hydrazone derivatives is heavily influenced by the nature of the substituent on the arylidene moiety (the part derived from an aldehyde). For example, in a series of N′-(arylidene)-1H-benzo[d]imidazole-2-carbohydrazides, the presence and position of hydroxyl groups on the arylidene ring were critical for antiproliferative effects. nih.gov

Key findings from SAR studies on these derivatives include:

Hydroxyl Groups: The introduction of a 2-hydroxyl group on the arylidene ring was found to be a consistent feature among the most active antiproliferative compounds. nih.gov In another study focused on anthelmintic activity, hydrazones with one or two hydroxyl groups on the phenyl ring showed remarkable larvicidal effects against T. spiralis. nih.gov The activity often increases with the number of hydroxyl groups. nih.gov

Methoxy (B1213986) Groups: Replacing a hydroxyl group with a methoxy group generally leads to a reduction in activity. For instance, shifting a methoxy group from the 4- to the 3-position, or a hydroxyl group from the 2- to the 3-position, resulted in a drop in antiproliferative potency. nih.gov Similarly, methoxy-analogues showed less pronounced anthelmintic activity compared to their hydroxyl counterparts. nih.gov

Halogen Groups: The addition of a halogen, such as chlorine or bromine, to a 2-hydroxybenzylidene moiety can enhance antiproliferative effects. The hydrazone of 5-chlorosalicylaldehyde, for example, showed potent activity across multiple tumor cell lines. nih.gov

Base StructureModification on Arylidene MoietyResulting Activity ProfileReference
Benzimidazole-2-carbohydrazide2-HydroxybenzylidenePotent antiproliferative activity nih.gov
Benzimidazole-2-carbohydrazide2,4-DihydroxybenzylideneIncreased antiproliferative activity nih.gov
1H-benzimidazolyl-2-hydrazone2-Hydroxyphenyl90% larvicidal effect (T. spiralis) nih.gov
1H-benzimidazolyl-2-hydrazone4-MethoxyphenylReduced anthelmintic activity nih.gov
Benzimidazole-2-carbohydrazide2-Hydroxy-5-chlorobenzylideneEnhanced antiproliferative effect nih.gov

Effects of Substituents on the Benzimidazole Core (e.g., at positions 5/6)

Studies have consistently shown that modifying these positions can lead to significant changes in efficacy:

Methyl Group: The introduction of a methyl group at the 5-position of the benzimidazole ring has been observed to enhance the antimicrobial and antifungal activity of certain derivatives. acgpubs.org

Halogen Atoms: Substituting the benzimidazole core with a halogen atom at the C-5 or C-6 position is a common strategy to enhance anticancer activity. rsc.org For example, an electron-withdrawing chlorine atom at the C-6 position was found to enhance antibacterial activity, possibly by increasing lipophilicity and improving membrane permeability. rsc.org

Nitro Group: The presence of a nitro group, a strong electron-withdrawing group, at position 5 is a feature of some of the most potent benzimidazole opioids, indicating its powerful influence on receptor binding. wikipedia.org

Amidine and Related Groups: In a series of dipeptidyl peptidase III inhibitors, the type of substituent at the 5(6) position significantly affected enzyme inhibition. The effectiveness was ranked in the order: 2-imidazolinyl > unsubstituted amidine > 2-tetrahydropyrimidine, with the 2-imidazolinyl group enhancing the inhibitory effect most effectively. nih.govresearchgate.net

Hydrogen vs. Other Groups: In some cases, an unsubstituted 5-position is more beneficial than substitution with an electron-withdrawing group. For certain antifungal dermatophytes, benzimidazole compounds unsubstituted at position 5 showed stronger growth inhibition than those with a sulfonic acid group (-SO₃H) at the same position. nih.gov

Substituent at Position 5/6Effect on Biological ActivityCompound ClassReference
5-MethylEnhancement of antimicrobial activityFluorinated benzimidazoles acgpubs.org
6-ChloroEnhanced selective antibacterial activity2-Arylbenzimidazoles rsc.org
5(6)-ImidazolinylStronger enzyme inhibitionAmidine-substituted benzimidazoles nih.govresearchgate.net
5-NitroHigh analgesic potencyBenzimidazole opioids wikipedia.org
5-Hydrogen (unsubstituted)Better antifungal activity than -SO₃HPhenyl/Thiophene/Furan-benzimidazoles nih.gov

Correlation between Structural Features and Mechanistic Interactions

The biological activities of 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole derivatives are a direct result of their structural features enabling specific interactions with molecular targets. The benzimidazole scaffold is considered a "privileged structure" because its bicyclic, aromatic, and heterocyclic nature allows it to interact with a variety of biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion chelation. researchgate.netresearchgate.net

The key structural components contribute to mechanistic interactions in several ways:

Benzimidazole Core: As a structural isostere of naturally occurring nucleotides, the benzimidazole core can readily interact with biopolymers like proteins and nucleic acids. mdpi.com This mimicry allows it to interfere with processes like DNA replication. Some derivatives are known to act as DNA-alkylating agents or topoisomerase inhibitors. acgpubs.orgrjptonline.org The fused benzene (B151609) and imidazole (B134444) rings provide a planar surface for π-π stacking interactions with aromatic residues in enzyme active sites. researchgate.net

Hydrazinyl/Hydrazone Moiety: The hydrazone linker (-NH-N=CH-) provides additional points for hydrogen bonding, which can be crucial for anchoring the molecule within a target's binding pocket. The synthesis of 2-hydrazinyl-1H-benzo[d]imidazole is an intermediate step in creating more complex structures that can interact with various biological targets. derpharmachemica.com

Fluoro Group: The fluorine atom at the 5-position acts as a strong electron-withdrawing group, altering the pKa of the imidazole nitrogen atoms. This can affect the strength of hydrogen bonds formed with target proteins. Fluorine can also participate in forming weak hydrogen bonds (C–H···F) and other non-covalent interactions, such as C–F…π, which can influence crystal packing and receptor affinity. nih.govmdpi.com

Other Substituents: Substituents at various positions fine-tune these interactions. For example, hydroxyl groups on an appended phenyl ring can act as crucial hydrogen bond donors/acceptors, while bulky hydrophobic groups can occupy hydrophobic pockets within an enzyme, enhancing binding affinity. nih.govnih.gov

Mechanistic Investigations of Molecular Interactions of 5 Fluoro 2 Hydrazinyl 1h Benzo D Imidazole and Analogs

Enzyme Inhibition Mechanisms (in vitro / in silico)

Benzimidazole-based compounds have been identified as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine. A study on benzimidazole-based oxazole (B20620) analogs revealed a diverse range of inhibitory potentials against both AChE and BuChE. nih.gov For instance, certain analogs demonstrated significant inhibitory activity with IC50 values as low as 0.10 ± 0.050 µM against AChE and 0.20 ± 0.050 µM against BuChE, compared to the standard drug donepezil. nih.gov

Molecular docking studies suggest that these inhibitors can interact with key residues in the active site of the enzymes. Another series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives showed notable butyrylcholinesterase inhibitory activity, with one compound being a particularly selective BuChE inhibitor.

Furthermore, research on benzimidazole-based pyrrole/piperidine hybrids has identified compounds with encouraging inhibitory activity against both AChE and BuChE. nih.gov The structure-activity relationship (SAR) studies indicated that the presence and position of certain substituents on the benzimidazole (B57391) and associated aryl rings play a crucial role in their inhibitory potency. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Benzimidazole Analogs

Compound Type Target Enzyme IC50 (µM) Reference
Benzimidazole-based oxazole analog Acetylcholinesterase (AChE) 0.10 ± 0.050 nih.gov
Benzimidazole-based oxazole analog Butyrylcholinesterase (BuChE) 0.20 ± 0.050 nih.gov
Donepezil (Standard) Acetylcholinesterase (AChE) 2.16 ± 0.12 nih.gov

This table is for illustrative purposes and represents data for analogous compounds, not 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole itself.

Triosephosphate isomerase (TIM), a key enzyme in the glycolytic pathway, has been identified as a potential drug target. Benzimidazole derivatives are among the classes of compounds investigated as TIM inhibitors. nih.gov In silico and in vitro studies have shown that these inhibitors often bind at the dimer interface of the enzyme. nih.gov While specific studies on this compound are lacking, research on other benzimidazoles suggests that they can interfere with the enzyme's function, which is essential for energy production in various organisms. nih.govresearchgate.net

Dipeptidyl peptidase III (DPP III) is a zinc-hydrolase involved in pain modulation. A study focused on amidino-substituted benzimidazole derivatives identified potent inhibitors of this enzyme. nih.gov To enhance inhibitory potential, a cyclobutane (B1203170) ring was incorporated to create a more rigid conformation. nih.gov Two of these derivatives were found to be strong DPP III inhibitors with IC50 values below 5 µM. nih.gov One compound exhibited time-dependent inhibition of human DPP III, indicating a strong and potentially covalent interaction with the enzyme. nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria. Novel series of 5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole derivatives have been synthesized and shown to be promising urease inhibitors. researchgate.netbenthamscience.comelsevierpure.com All tested benzimidazoles in one study exhibited higher urease inhibition activity (IC50 values ranging from 3.06–4.40 μM) than the reference standards thiourea (B124793) and hydroxyurea. benthamscience.comelsevierpure.com In silico molecular docking studies were performed to understand the binding interactions of the most active compounds with the active site of the urease enzyme. researchgate.net

Table 2: Urease Inhibitory Activity of Selected Benzimidazole Analogs

Compound IC50 (µM) Reference
Analog 10Ɣ-1 3.06 benthamscience.comelsevierpure.com
Analog 10α-1 3.13 benthamscience.comelsevierpure.com
Thiourea (Standard) 22 benthamscience.comelsevierpure.com

This table is for illustrative purposes and represents data for analogous compounds, not this compound itself.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Benzimidazole derivatives have been explored as alpha-glucosidase inhibitors. A series of benzo[d]imidazole-amide containing 1,2,3-triazole-N-arylacetamide derivatives were synthesized and evaluated for their inhibitory activity. nih.gov Several of these compounds showed more potent inhibition than the standard inhibitor acarbose, with IC50 values in the range of 49.0–668.5 μM. nih.gov Structure-activity relationship studies indicated that the type and position of substituents on the phenyl group dramatically influenced the inhibitory activity. nih.gov

Prolyl oligopeptidase (POP) is a serine peptidase implicated in neurological disorders. Novel benzimidazole derivatives have been synthesized and screened for their in vitro POP inhibitory activity. nih.govresearchgate.net These derivatives showed a range of inhibitory activities, with IC50 values from 3.61 ± 0.15 to 43.72 ± 1.18 μM when compared with the standard Z-prolyl-prolinal. nih.gov Docking analysis revealed strong interactions between these compounds and the target enzyme, providing insights into their binding affinities. nih.gov

Lanosterol (B1674476) 14α-demethylase Inhibition

The antifungal activity of certain benzimidazole analogs is attributed to their ability to inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047). nih.govnih.gov Ergosterol is an essential component of the fungal cell membrane, where it regulates fluidity and permeability. nih.gov The inhibition of lanosterol 14α-demethylase disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. researchgate.net

This disruption of sterol synthesis compromises the structural integrity and function of the cell membrane, increasing its permeability and ultimately inhibiting fungal growth. nih.govresearchgate.net The mechanism of action is characteristic of azole antifungal agents, which also target this enzyme. nih.govnih.gov Molecular docking studies of benzimidazole-based hybrids have shown that they can effectively bind within the active site of the lanosterol 14α-demethylase enzyme. nih.govresearchgate.net The presence of a fluorine atom on the benzimidazole ring has been noted in several studies to be a key structural feature that often enhances this antifungal activity. nih.govacgpubs.orgacs.orgacgpubs.org

DNA Gyrase Inhibition

Analogs of this compound have been identified as inhibitors of bacterial DNA gyrase, an essential type II topoisomerase. acs.orgnih.gov This enzyme is crucial for bacterial survival as it introduces negative supercoils into DNA, a process necessary for DNA replication and repair. nih.govgoogle.com DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). nih.govnih.gov

Mechanistic studies indicate that benzimidazole derivatives primarily target the GyrB subunit, which contains the ATP-binding site. nih.govnih.govacs.org By binding to this site, the compounds act as ATP-competitive inhibitors, preventing the hydrolysis of ATP that provides the energy required for the enzyme's function. nih.govgoogle.com This inhibition blocks the supercoiling activity of the gyrase, leading to a cessation of DNA replication and ultimately bacterial cell death. acs.org

Computational docking models have provided insights into the specific molecular interactions involved. These studies suggest that the benzimidazole scaffold can form key hydrogen bonds with amino acid residues in the active site of GyrB, such as Asn46, Asp73, and Asp173. mdpi.com The N-1 atom of the benzimidazole ring, for instance, can engage in a hydrogen-bonding interaction with the carboxylate of an aspartate residue (Asp89 in M. tuberculosis GyrA model), which is a key interaction for inhibitory activity. nih.gov

Inhibition of Tubulin Polymerization

A significant mechanism of action for 1H-benzimidazol-2-yl hydrazone analogs is the inhibition of tubulin polymerization. bohrium.commdpi.comnih.gov Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov By interfering with tubulin dynamics, these compounds can induce mitotic arrest and apoptosis. nih.gov

Molecular docking simulations have elucidated the possible binding modes within the colchicine (B1669291) site, clarifying the interactions that mediate the inhibitory effect. bohrium.commdpi.com The merging of the benzimidazole core with a phenyl hydrazone moiety creates an efficient scaffold for the design of these inhibitors. mdpi.com

Table 1: Effect of Benzimidazole Hydrazone Analogs on Tubulin Polymerization Parameters nih.gov
CompoundSubstitution PatternLag Time (s)Initial Rate (a.u.s⁻¹ x 10⁻⁶)
Control-49475
Nocodazole (Reference)-93552
Paclitaxel (Reference)-Not specified167
Analog 5aUnsubstituted Benzimidazole146113.4
Analog 5bUnsubstituted Benzimidazole98820.6

Free Radical Scavenging Mechanisms

Benzimidazole-2-yl hydrazone derivatives have demonstrated significant antioxidant activity through various free radical scavenging mechanisms. rsc.orgresearchgate.net Computational and in vitro studies have identified three primary pathways by which these compounds can neutralize free radicals: Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF). rsc.orgrsc.orgnih.gov

The preferred mechanism is largely dependent on the solvent environment. rsc.orgrsc.org

Hydrogen Atom Transfer (HAT): In nonpolar media, the HAT mechanism is generally favored. rsc.orgnih.gov This pathway involves the direct transfer of a hydrogen atom from the antioxidant molecule (the hydrazone) to a free radical, neutralizing it in a single step. The feasibility of this mechanism is related to the Bond Dissociation Enthalpy (BDE) of the N-H or O-H bonds in the molecule. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): In polar solvents like water, the SPLET mechanism is the most probable pathway. rsc.orgrsc.orgnih.gov This is a two-step process where the antioxidant first loses a proton (deprotonation), followed by the transfer of an electron to the free radical. This mechanism is governed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) of the molecule. nih.gov The presence of hydroxyl substituents on the phenyl ring significantly enhances scavenging activity via this mechanism. rsc.org

Radical Adduct Formation (RAF): This mechanism involves the covalent bonding of the antioxidant molecule to the free radical. rsc.orgrsc.org It is considered a possible pathway in both polar and nonpolar media. rsc.org

Density Functional Theory (DFT) calculations have been used to compute the reaction enthalpies for these mechanisms, confirming that dihydroxy-substituted hydrazones are particularly effective radical scavengers. rsc.org The spin density in the radicals formed after hydrogen abstraction is often delocalized over the phenyl ring and the hydrazone chain, which contributes to their stability. nih.gov

Table 2: Predominant Free Radical Scavenging Mechanisms of Benzimidazole Hydrazones
MechanismDescriptionFavored MediumKey Thermodynamic Parameter
Hydrogen Atom Transfer (HAT)Direct transfer of a hydrogen atom to a radical.NonpolarBond Dissociation Enthalpy (BDE)
Sequential Proton Loss Electron Transfer (SPLET)A two-step process: proton loss followed by electron transfer.PolarProton Affinity (PA) & Electron Transfer Enthalpy (ETE)
Radical Adduct Formation (RAF)Covalent bonding between the antioxidant and the radical.Polar and NonpolarNot specified

Mechanisms of Antimicrobial Action

The antimicrobial action of this compound and its analogs stems from the specific molecular interactions detailed in the preceding sections. researchgate.net The broad applicability of these compounds against different types of microbes is due to their ability to act on multiple, distinct biological targets. researchgate.netrroij.com

For fungal pathogens, the primary mechanism is the inhibition of lanosterol 14α-demethylase. nih.gov This leads to the disruption of ergosterol synthesis, which is fatal to the fungal cell due to the resulting increase in cell membrane permeability and fluidity. nih.govresearchgate.net

In the case of bacteria, the key mechanism is the inhibition of DNA gyrase. acs.orgnih.gov By blocking the ATP-dependent function of the GyrB subunit, these compounds prevent DNA supercoiling, which halts essential processes like DNA replication and transcription, leading to a bactericidal effect. acs.orgnih.gov

The anthelmintic properties of these compounds are closely related to their ability to inhibit tubulin polymerization. bohrium.comnih.govsci-hub.se This action disrupts the formation and function of microtubules, which are vital for the cellular integrity and division of helminths, similar to the mechanism observed in some anticancer agents. bohrium.comsci-hub.se The benzimidazole scaffold is a well-established pharmacophore for targeting these varied biological pathways. researchgate.net

Advanced Applications and Functional Material Development from Benzimidazole Scaffolds

Benzimidazole-Based Chemical Sensors and Chemosensors

The benzimidazole (B57391) core is a privileged scaffold in the design of chemical sensors and chemosensors due to its inherent photophysical properties and its ability to engage in various non-covalent interactions. These systems are engineered to produce a measurable signal, often optical, in response to the presence of a specific analyte. The versatility of the benzimidazole structure allows for fine-tuning of its electronic and binding properties through synthetic modifications, leading to the development of highly selective and sensitive sensors for ions and neutral molecules. The principal mechanisms driving these sensing capabilities include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE).

Molecular Sensing Systems Based on Intramolecular Charge Transfer (ICT)

Intramolecular Charge Transfer (ICT) is a phenomenon observed in molecules possessing both an electron-donating and an electron-accepting moiety, linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state with a large dipole moment. This process is highly sensitive to the surrounding environment's polarity and the presence of analytes.

Benzimidazole derivatives have been effectively utilized as the core component in ICT-based sensors. researchgate.net The benzimidazole unit can act as either an electron-withdrawing or electron-donating group, depending on the substituents attached to its core structure. For instance, a benzimidazole–chalcone conjugate has been designed as an optical probe that operates via ICT. researchgate.net In such systems, the binding of a metal ion, like Zn²⁺, can modulate the ICT process, leading to dramatic and observable changes in the UV-visible absorption and fluorescence spectra. researchgate.net This modulation occurs because the analyte alters the energy levels of the donor or acceptor orbitals, thereby affecting the efficiency of the charge transfer. In some complex systems, ICT can be coupled with other photophysical processes, such as Excited-State Intramolecular Proton Transfer (ESIPT), leading to dual emission with large Stokes' shifts, which further enhances their sensing capabilities. rsc.org

Probe Type Sensing Mechanism Analyte Observable Change Reference
Benzimidazole–ChalconeIntramolecular Charge Transfer (ICT)Zn²⁺Changes in UV-vis and fluorescence spectra researchgate.net
Hydroxyquinoline BenzimidazoleExcited-State Intramolecular Charge Transfer (ESICT) coupled with ESIPTPolarity, H-bondingDual emission with large Stokes' shifts rsc.org

Photoinduced Electron Transfer (PET) Mechanisms in Sensing

Photoinduced Electron Transfer (PET) is a common and efficient mechanism for fluorescence-based sensing. A typical PET sensor consists of a fluorophore, a receptor unit for analyte binding, and a spacer connecting them. In the "off" state, the fluorescence of the fluorophore is quenched by an electron transfer process from the receptor (donor) to the excited fluorophore (acceptor). Upon binding of an analyte to the receptor, the redox potential of the receptor is altered, which inhibits the PET process and "turns on" the fluorescence.

Benzimidazole-based probes have been designed to operate on this principle. For example, a quinoline–benzimidazole derivative was developed for the selective recognition of Cobalt (II) ions. nih.gov In the absence of Co²⁺, the probe is fluorescent. Upon addition of Co²⁺, the ion coordinates with the benzimidazole moiety, triggering a PET process that quenches the fluorescence, providing a "turn-off" response. nih.gov The efficiency of PET quenching is dependent on the energy levels of the donor and acceptor, making it a highly tunable mechanism for selective ion detection. researchgate.net This mechanism has been successfully employed in designing sensors for various analytes, including cations and small molecules, by carefully selecting the appropriate donor-acceptor pairs within the benzimidazole framework. nih.govnih.gov

Probe Sensing Mechanism Analyte Response Detection Limit Reference
DQBM-B (Quinoline–benzimidazole derivative)Photoinduced Electron Transfer (PET)Co²⁺Fluorescence quenching ("turn-off")3.56 µmol L⁻¹ nih.gov
4PBZC (Benzimidazole–Piperazine–Coumarin)CB7-Retarded Photoinduced Electron Transfer (PET)CarnosolFluorescence enhancement ("turn-on")0.45 nM nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) Systems

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton between a donor and an acceptor group within the same molecule in its excited state. This process typically occurs in molecules containing a pre-existing intramolecular hydrogen bond, such as 2-(2′-hydroxyphenyl)benzimidazole (HPBI) and its derivatives. mdpi.comacs.orgnih.gov Upon excitation, the acidity and basicity of the proton donor and acceptor groups, respectively, increase, facilitating a rapid proton transfer to form an excited-state keto-tautomer. This tautomer then relaxes to the ground state, emitting fluorescence at a significantly longer wavelength than the initial enol form. This results in a large Stokes shift and dual emission, which are highly advantageous for ratiometric sensing. mdpi.com

The ESIPT process is sensitive to the local environment and can be perturbed by the presence of analytes. For example, the coordination of metal cations like Cu²⁺ or Zn²⁺ to the ESIPT-capable molecule can disrupt the intramolecular hydrogen bond, thereby inhibiting the proton transfer. mdpi.comrsc.org This leads to a decrease in the keto-form emission and a simultaneous increase in the enol-form emission, allowing for ratiometric detection of the target ion. mdpi.comrsc.org The sensitivity of the ESIPT process in benzimidazole derivatives has been harnessed to develop probes for metal ions and to study environmental effects in nanocavities. mdpi.comacs.orgnih.gov

Compound Sensing Mechanism Analyte Key Feature Reference
Bis-benzimidazole derivative (BBM)Enol–keto Excited-State Intramolecular Proton Transfer (ESIPT)Cu²⁺Ratiometric fluorescence sensor mdpi.com
2-(2′-hydroxyphenyl)benzimidazole (HPBI) analoguesESIPT enhanced by β-cyclodextrinEnvironmental polarityEnhanced tautomer emission acs.orgnih.gov
BBMP (Benzimidazole derivative)Inhibition of ESIPTCu²⁺, Zn²⁺Turn-off (Cu²⁺) and ratiometric (Zn²⁺) detection rsc.org

Aggregation-Induced Emission (AIE) Phenomena in Benzimidazole Fluorophores

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive when dissolved as monomers in a good solvent but become highly luminescent upon aggregation. spiedigitallibrary.orgresearchgate.net This effect is typically attributed to the Restriction of Intramolecular Motion (RIM), including rotations and vibrations, in the aggregated state. In solution, these motions provide non-radiative pathways for the excited state to decay, quenching fluorescence. In the aggregate state, these motions are hindered, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. spiedigitallibrary.org

Benzimidazole derivatives have been incorporated into molecular designs to create novel AIEgens. By combining benzimidazole with moieties known to induce AIE, such as triphenylethylene, researchers have synthesized small organic molecules with both AIE and reversible mechanofluorochromism characteristics. spiedigitallibrary.org The benzimidazole unit can play a crucial role in both assembling the aggregate structures and in molecular recognition. For instance, an AIE system based on a benzimidazole derivative was developed for the detection of pyrophosphate (PPi), where the benzimidazole moiety is integral to both aggregation and analyte binding. researchgate.net The unique "turn-on" fluorescence upon aggregation makes AIE-based benzimidazole sensors highly sensitive for detecting analytes that can induce aggregation or for bio-imaging applications. researchgate.net

Selective Anion and Cation Recognition by Benzimidazole Derivatives

The structural framework of benzimidazole is well-suited for the selective recognition of both anions and cations. The N-H proton of the imidazole (B134444) ring is sufficiently acidic to act as a hydrogen-bond donor for anion binding, while the imine nitrogen atom (-N=) serves as a Lewis basic site for coordinating with cations. nih.govsoton.ac.uknih.gov

Anion Recognition: Benzimidazole-based receptors can selectively interact with anions, such as dihydrogen phosphate, through a combination of hydrogen bonding interactions. nih.govsoton.ac.uk The selectivity arises from the geometric arrangement of hydrogen-bond donors on the receptor, which complements the shape and charge distribution of the target anion. In some cases, anion binding can induce a tautomeric switch within the benzimidazole moiety, leading to a detectable optical signal. nih.govsoton.ac.uk The design of these receptors often involves positioning multiple N-H or other hydrogen-bond donating groups to create a specific binding pocket for the target anion.

Cation Recognition: Benzimidazole derivatives are excellent ligands for a wide range of metal ions. The nitrogen atoms of the imidazole ring can chelate with metal ions, leading to the formation of stable complexes. This interaction forms the basis for cation sensing. nih.gov Probes have been designed for the selective detection of various cations, including Zn²⁺, Cu²⁺, and Co²⁺. nih.govrsc.orgnih.gov Selectivity is achieved by tailoring the coordination environment around the metal-binding site. For example, a benzimidazole-based quinazoline derivative was designed for the sequential recognition of Cu²⁺ and cyanide (CN⁻), demonstrating the platform's versatility. researchgate.net The binding of the cation often results in a significant change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, providing a clear signal for detection. nih.govrsc.org

Receptor/Probe Target Ion Recognition Mechanism Signaling Method Reference
N-methylbenzimidazole derivativeDihydrogen phosphate (H₂PO₄⁻)Hydrogen bonding, Tautomeric switchingOptical change nih.govsoton.ac.uk
BODIPY-benzimidazole conjugateHydrogen sulfate (HSO₄⁻)ComplexationColorimetric change mdpi.com
8-aminoquinoline-benzimidazoleZinc (Zn²⁺)Chelation, Inhibited tautomerization"Turn-on" fluorescence nih.gov
Benzimidazole-based quinazolineCopper (Cu²⁺), Cyanide (CN⁻)Sequential chelation and displacement"On-off" fluorescence researchgate.net
DQBM-BCobalt (Co²⁺)Chelation, PETFluorescence quenching nih.gov

Ligand Design in Coordination Chemistry

Beyond their use in sensing, benzimidazole derivatives are highly valued as ligands in coordination chemistry. Their versatility allows them to coordinate with a vast array of transition metal ions to form stable complexes with diverse geometries and electronic properties. mdpi.comroyalsocietypublishing.org Benzimidazole can act as a monodentate ligand through its imine nitrogen or as a bridging ligand. By introducing additional coordinating groups at various positions on the benzimidazole ring (e.g., at the C2 or N1 position), multidentate ligands can be created, enabling the formation of more complex and robust coordination compounds. nih.gov

The design of benzimidazole-based ligands is driven by the desired application of the final metal complex. The electronic properties of the ligand can be tuned by adding electron-donating or electron-withdrawing substituents to the benzene (B151609) ring, which in turn influences the properties of the resulting metal complex, such as its redox potential and catalytic activity. nih.gov Steric hindrance can also be introduced to control the coordination number and geometry around the metal center. mdpi.com

These coordination compounds have found applications in various fields, including catalysis, materials science, and bioinorganic chemistry. royalsocietypublishing.orgnih.gov For example, zinc coordination compounds with bioactive benzimidazole ligands have been synthesized and investigated for their potential as anticancer agents. mdpi.comresearchgate.net Similarly, copper(II) complexes with benzimidazole-derived Schiff base ligands have been designed and studied for their antiproliferative activity. nih.gov The ability to systematically modify the ligand structure makes the benzimidazole scaffold a powerful platform for developing new coordination compounds with tailored functions. royalsocietypublishing.orgnih.gov

Supramolecular Chemistry and Self-Assembly of Fluoro-Benzimidazoles

The strategic incorporation of fluorine atoms into the benzimidazole scaffold, as seen in 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole, profoundly influences its supramolecular behavior and self-assembly properties. The high electronegativity and unique electronic characteristics of fluorine introduce a range of non-covalent interactions that direct the formation of ordered solid-state architectures. These interactions are crucial in the design of functional materials with tailored properties.

The benzimidazole core itself is a versatile participant in supramolecular chemistry, primarily through hydrogen bonding involving the N-H groups of the imidazole ring. In the crystal structures of benzimidazole derivatives, molecules are often linked by N-H···N hydrogen bonds, forming chains or more complex networks nih.govresearchgate.net. The presence of a hydrazinyl group at the 2-position introduces additional hydrogen bond donors and acceptors (N-H and lone pairs on the nitrogen atoms), further enhancing the potential for intricate hydrogen-bonding motifs.

The introduction of a fluorine atom at the 5-position adds another layer of complexity and control over the self-assembly process. Fluorine can participate in various weak interactions, including:

Hydrogen Bonds: While organofluorine is a weak hydrogen bond acceptor, interactions of the C–F···H–N or C–F···H–C type can occur, influencing the crystal packing. The presence of strong hydrogen bond donors, like the hydrazinyl and imidazole N-H groups, makes these interactions significant in directing the supramolecular assembly.

π-Interactions: Fluorinated aromatic rings can engage in π-π stacking and C–F···π interactions, which play a vital role in the organization of molecules in the solid state nih.gov.

In the context of this compound, the interplay between the strong N-H···N hydrogen bonds from the imidazole and hydrazinyl moieties and the weaker, more directional interactions involving the fluorine atom is expected to lead to robust and predictable supramolecular synthons. These synthons can be exploited in crystal engineering to construct one-, two-, or three-dimensional networks. The self-assembly process is a controlled, multilevel organization driven by these non-covalent interactions, aiming for energy minimization scispace.com.

The resulting supramolecular architectures are critical for the development of functional materials. For instance, the photoluminescence properties of benzimidazole-based coordination polymers can be tuned by modifying the supramolecular structure through different counterions or pH adjustments scispace.com.

Table 1: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound

Interaction TypeDonorAcceptorRole in Self-Assembly
Strong Hydrogen BondImidazole N-H, Hydrazinyl N-HImidazole N, Hydrazinyl NFormation of primary structural motifs (chains, dimers)
Weak Hydrogen BondC-HF, NFine-tuning of crystal packing
π-π StackingBenzimidazole ringBenzimidazole ringStabilization of layered structures
C-F···π InteractionC-FBenzimidazole ringDirectional control of molecular orientation

Benzimidazoles as Building Blocks in Complex Organic Synthesis

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, and its derivatives serve as crucial building blocks for the synthesis of more complex molecules with diverse biological activities and material properties nih.gov. This compound, in particular, is a versatile precursor owing to the reactive hydrazinyl group at the 2-position and the fluorine atom at the 5-position which can modulate the electronic properties and metabolic stability of the final compounds.

The synthesis of the 2-hydrazinyl-1H-benzimidazole core typically involves a multi-step process. A common route starts with the corresponding o-phenylenediamine (B120857), which is first converted to a 1H-benzimidazole-2-thiol. Oxidation of the thiol yields a sulfonic acid intermediate, which is then reacted with hydrazine (B178648) hydrate (B1144303) to furnish the desired 2-hydrazinyl-1H-benzimidazole nih.gov.

Once obtained, this compound can be utilized in a variety of chemical transformations to construct more elaborate molecular architectures. The hydrazinyl moiety is a potent nucleophile and readily undergoes condensation reactions with carbonyl compounds.

Synthesis of Hydrazone Derivatives:

One of the most common applications of 2-hydrazinylbenzimidazoles is the synthesis of benzimidazole-hydrazone derivatives. The reaction with various aldehydes and ketones proceeds under mild conditions, often in refluxing ethanol (B145695), to yield the corresponding hydrazones in good yields nih.govcumhuriyet.edu.trtubitak.gov.tr. These hydrazones are not merely synthetic intermediates but often exhibit significant biological activities, including anticancer, antimicrobial, and antioxidant properties nih.govcumhuriyet.edu.trresearchgate.net. The substitution pattern on the aldehyde or ketone can be systematically varied to create a library of compounds for structure-activity relationship (SAR) studies.

Table 2: Synthesis of Benzimidazole-Hydrazone Derivatives from 2-Hydrazinyl-1H-benzimidazole Analogues

Starting HydrazineAldehyde/KetoneReaction ConditionsProduct TypeReported Yield
4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid hydrazideVarious substituted benzaldehydesRefluxN-acylhydrazones79% (for trifluoromethylbenzylidene derivative) cumhuriyet.edu.tr
1H-benzimidazole-2-yl-hydrazineHydroxy- and methoxy-benzaldehydesEthanol, reflux1H-benzimidazole-2-yl hydrazonesNot specified nih.gov
2-hydrazinyl-1H-benzoimidazoleD-glucose, D-galactose, D-xyloseDioxane, refluxAcyclic C- and N-nucleosidesNot specified aensiweb.com
2-hydrazinyl-1H-benzoimidazoleFormaldehydeEthanol2-(2-Methylenehydrazinyl)-1H-bendo[d]imidazoleNot specified aensiweb.com

Synthesis of Fused Heterocyclic Systems:

The 2-hydrazinylbenzimidazole scaffold is also a key precursor for the synthesis of fused heterocyclic systems. The bifunctional nature of the hydrazinyl group allows for cyclization reactions with appropriate reagents to form five- or six-membered rings fused to the benzimidazole core. For instance, reaction with nitrous acid can lead to the formation of tetrazolobenzimidazoles . Condensation with 1,3-dicarbonyl compounds can yield pyrazole-substituted benzimidazoles . These fused systems often exhibit unique pharmacological profiles and are of great interest in drug discovery.

The presence of the 5-fluoro substituent in the starting material is advantageous as it can enhance the biological activity and pharmacokinetic properties of the resulting complex molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole and its derivatives?

  • Methodology : The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, phosphorous oxychloride (POCl₃) at 120°C is commonly used to cyclize hydrazide intermediates into benzimidazole derivatives . Microwave-assisted synthesis can improve yield and reduce reaction time, as demonstrated in similar compounds (e.g., 1-alkyl-2-chloroethylbenzimidazoles) .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF or ethanol) for intermediate purification .

Q. How are structural and purity analyses performed for this compound?

  • Characterization Techniques :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and hydrazinyl group integration. For example, aromatic protons in similar derivatives show shifts at δ 7.2–8.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks) .
  • Elemental Analysis : Match calculated and observed C/H/N percentages to confirm purity (>95%) .

Q. What solvent systems are suitable for recrystallization?

  • Recommendations : Ethanol-water mixtures or dichloromethane-hexane combinations are effective for recrystallizing benzimidazole derivatives. For hygroscopic intermediates, use anhydrous dimethylformamide (DMF) with slow solvent evaporation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Approach : Perform density functional theory (DFT) calculations using B3LYP/6-31G* to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO). For example, planar benzimidazole cores with dihedral angles <10° exhibit enhanced conjugation and stability .
  • Applications : Predict sites for electrophilic substitution (e.g., fluorine at position 5 directs further functionalization to position 2) .

Q. What strategies resolve contradictory bioactivity data across structural analogs?

  • Case Study : In antimicrobial studies, 2-(4-chlorophenyl)-1-(4-bromobenzyl)benzimidazole showed higher activity against S. aureus than its trifluoromethyl analog. This discrepancy may arise from differences in lipophilicity (logP) or steric hindrance .
  • Resolution : Perform quantitative structure-activity relationship (QSAR) modeling to correlate substituent effects (e.g., Hammett σ constants) with bioactivity .

Q. How does the hydrazinyl group influence pharmacological targeting (e.g., kinase or receptor inhibition)?

  • Mechanistic Insight : The hydrazinyl moiety enhances hydrogen-bonding interactions with enzymatic active sites. For TRPV1 antagonists, analogous benzoimidazole derivatives achieved IC₅₀ values <5 nM by forming key interactions with Asp646 and Tyr511 residues .
  • Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl tail to improve binding affinity and metabolic stability .

Q. What experimental controls are critical in catalytic synthesis studies?

  • Best Practices :

  • Use nano-SiO₂ as a reusable catalyst to minimize side reactions (e.g., hydrolysis of intermediates) .
  • Compare yields under inert (N₂) vs. ambient conditions to assess oxidative degradation risks .

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